3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)oxy]methyl}-3-ethyloxetane
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Overview
Description
3-[(Bicyclo[221]hept-5-en-2-yloxy)methyl]-3-ethyloxetane is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
The synthesis of 3-[(Bicyclo[2.2.1]hept-5-en-2-yloxy)methyl]-3-ethyloxetane typically involves multiple steps. One common synthetic route starts with the preparation of bicyclo[2.2.1]hept-5-en-2-one, which can be achieved through the Diels-Alder reaction of cyclopentadiene with maleic anhydride . The resulting product is then subjected to various chemical transformations, including reduction and substitution reactions, to introduce the oxetane and ethyl groups .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
3-[(Bicyclo[2.2.1]hept-5-en-2-yloxy)methyl]-3-ethyloxetane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3-[(Bicyclo[2.2.1]hept-5-en-2-yloxy)methyl]-3-ethyloxetane has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism by which 3-[(Bicyclo[2.2.1]hept-5-en-2-yloxy)methyl]-3-ethyloxetane exerts its effects involves interactions with various molecular targets. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity. This can lead to changes in biochemical pathways and cellular processes .
Comparison with Similar Compounds
When compared to similar compounds, 3-[(Bicyclo[2.2.1]hept-5-en-2-yloxy)methyl]-3-ethyloxetane stands out due to its unique combination of a bicyclic core and an oxetane ring. Similar compounds include:
Bicyclo[2.2.1]hept-5-en-2-one: A precursor in the synthesis of the target compound.
2-Propenoic acid, 3-bicyclo[2.2.1]hept-5-en-2-yl-: Another compound with a bicyclic structure but different functional groups.
(Bicyclo[2.2.1]hept-5-en-2-yl)triethoxysilane: Used in similar applications but with different chemical properties.
These comparisons highlight the unique structural features and reactivity of 3-[(Bicyclo[2.2.1]hept-5-en-2-yloxy)methyl]-3-ethyloxetane, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
583025-11-0 |
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Molecular Formula |
C13H20O2 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
3-(2-bicyclo[2.2.1]hept-5-enyloxymethyl)-3-ethyloxetane |
InChI |
InChI=1S/C13H20O2/c1-2-13(7-14-8-13)9-15-12-6-10-3-4-11(12)5-10/h3-4,10-12H,2,5-9H2,1H3 |
InChI Key |
WPNNTDKIBHJWAU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COC1)COC2CC3CC2C=C3 |
Origin of Product |
United States |
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